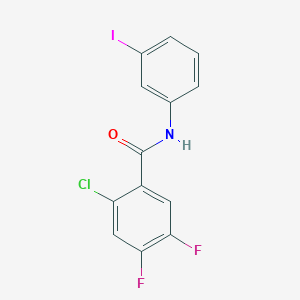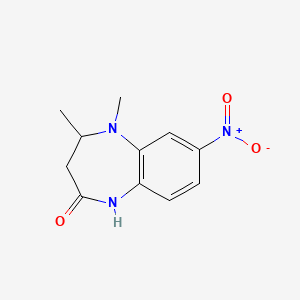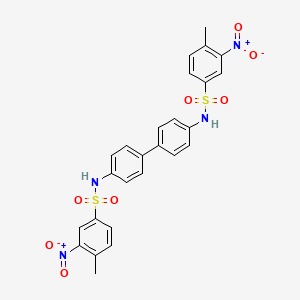
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a triazole ring, and a piperidine moiety, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the formation of the triazole ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the carboxylate group. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance yield and reduce reaction times. The use of automated systems for precise control of reaction parameters is also common. Industrial methods may also employ greener solvents and catalysts to minimize environmental impact.
化学反应分析
Types of Reactions
PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated versions.
科学研究应用
PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
相似化合物的比较
Similar Compounds
- PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
- PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(MORPHOLIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Uniqueness
What sets PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
属性
分子式 |
C14H21N7O3 |
|---|---|
分子量 |
335.36 g/mol |
IUPAC 名称 |
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C14H21N7O3/c1-9(2)23-14(22)11-10(8-20-6-4-3-5-7-20)21(19-16-11)13-12(15)17-24-18-13/h9H,3-8H2,1-2H3,(H2,15,17) |
InChI 键 |
QHZYSRPZGFSOMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-4-methyl-N-[2-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B14948951.png)
![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)

![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)

![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)

![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)

![N-[(5-benzyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-bromobenzamide](/img/structure/B14949013.png)
![4,4-dihydroxy-2-(4-methoxyphenyl)-5-[(4-methylphenyl)carbonyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14949025.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
![3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B14949038.png)
